molecular formula C24H18FN3O B2674788 1-(4-fluorophenyl)-3-(3-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901268-63-1

1-(4-fluorophenyl)-3-(3-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2674788
CAS No.: 901268-63-1
M. Wt: 383.426
InChI Key: AVGVIRIQMQXCEU-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-3-(3-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C24H18FN3O and its molecular weight is 383.426. The purity is usually 95%.
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Scientific Research Applications

Quinoline and Quinoxaline Derivatives in Medicine and Biology

Antitumoral Properties and Anticorrosion Applications : Quinoxaline compounds, including those related to the chemical structure of interest, have been explored for their antitumoral properties. Additionally, quinoline derivatives are recognized for their effectiveness as anticorrosive materials due to their high electron density and ability to form stable chelating complexes with metallic surfaces. This highlights their potential in both pharmaceutical and industrial applications (Pareek & Kishor, 2015); (Verma, Quraishi, & Ebenso, 2020).

Optoelectronic Materials : Quinazoline derivatives have been extensively researched for their applications in electronic devices, luminescent elements, and photoelectric conversion elements. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is of great value for creating novel optoelectronic materials. This includes their use in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (Lipunova et al., 2018).

Biomedical Applications : Quinoxaline derivatives are pivotal in developing drugs for treating chronic and metabolic diseases due to their antimicrobial activities. This demonstrates the significant potential of modifying quinoxaline structures to yield a variety of biomedical applications (Pereira et al., 2015).

Material Science and Chemistry

Electronic and Nanomaterials : Heterocyclic compounds like hexaazatriphenylene derivatives, which share structural motifs with the chemical of interest, are used in semiconductors, sensors, and microporous polymers for energy storage. These applications underline the versatility of heterocyclic aromatic systems in material science (Segura et al., 2015).

Synthetic Methodologies : Research on synthetic pathways for quinoline and its derivatives, including pyrimido[4,5-b]quinolines, demonstrates the continuous effort to develop efficient methods for producing biologically and industrially relevant compounds. These studies provide insights into the synthetic flexibility and the potential for creating novel compounds with significant applications (Nandha Kumar et al., 2001).

Properties

IUPAC Name

1-(4-fluorophenyl)-3-(3-methoxyphenyl)-8-methylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN3O/c1-15-6-11-22-20(12-15)24-21(14-26-22)23(16-4-3-5-19(13-16)29-2)27-28(24)18-9-7-17(25)8-10-18/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVGVIRIQMQXCEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)F)C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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